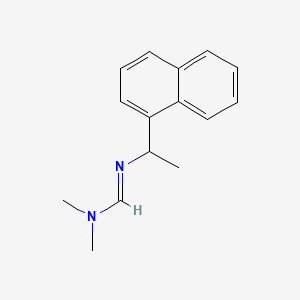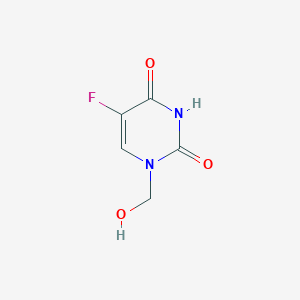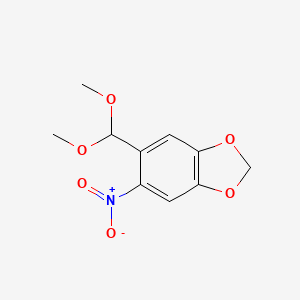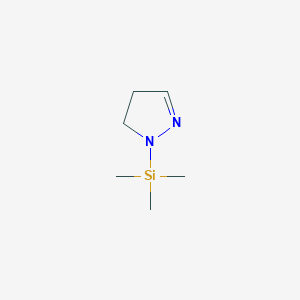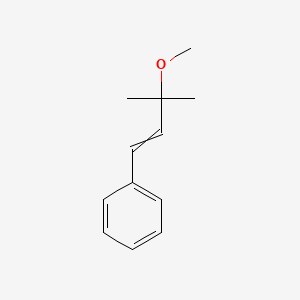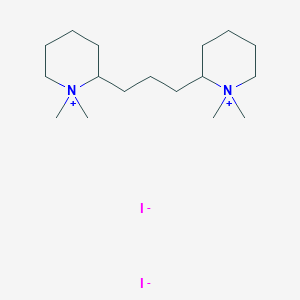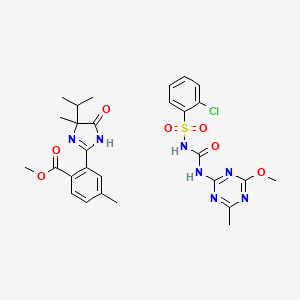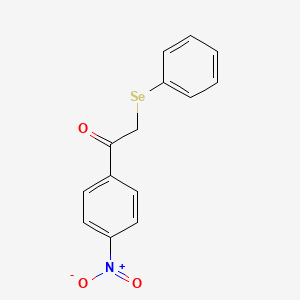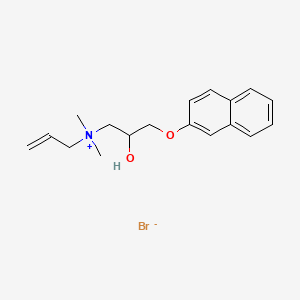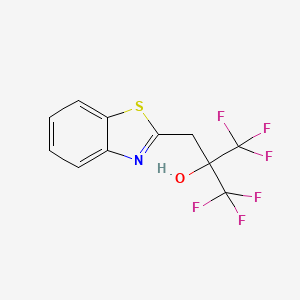
2-Propanol, 3-(2-benzothiazolyl)-1,1,1-trifluoro-2-trifluoromethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 3-(2-benzothiazolyl)-1,1,1-trifluoro-2-trifluoromethyl- is a complex organic compound that features a benzothiazole ring and multiple fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 3-(2-benzothiazolyl)-1,1,1-trifluoro-2-trifluoromethyl- typically involves the reaction of benzothiazole derivatives with fluorinated alcohols under specific conditions. One common method involves the use of 2-propanol and benzothiazole in the presence of a strong acid catalyst to facilitate the reaction. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems allows for precise control over reaction parameters, ensuring high efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanol, 3-(2-benzothiazolyl)-1,1,1-trifluoro-2-trifluoromethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with others, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of benzothiazole and fluorinated alcohols, which can have different functional groups depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Propanol, 3-(2-benzothiazolyl)-1,1,1-trifluoro-2-trifluoromethyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Propanol, 3-(2-benzothiazolyl)-1,1,1-trifluoro-2-trifluoromethyl- involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzothiazole derivatives and fluorinated alcohols, such as:
- 3-(2-Benzothiazolyl)-2-iminocoumarins
- 2-(2-Benzothiazolyl azo)-4-methoxyaniline
- 2-Aminobenzothiazoles
Uniqueness
What sets 2-Propanol, 3-(2-benzothiazolyl)-1,1,1-trifluoro-2-trifluoromethyl- apart is its combination of a benzothiazole ring with multiple fluorine atoms, which imparts unique chemical properties such as high stability, reactivity, and potential biological activity. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
102071-71-6 |
|---|---|
Formule moléculaire |
C11H7F6NOS |
Poids moléculaire |
315.24 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-ylmethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C11H7F6NOS/c12-10(13,14)9(19,11(15,16)17)5-8-18-6-3-1-2-4-7(6)20-8/h1-4,19H,5H2 |
Clé InChI |
OZHOQLJJRWQDQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)CC(C(F)(F)F)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Urea, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-N'-phenyl-](/img/structure/B14329338.png)
![2-(5-chlorobenzo[d]isoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide](/img/structure/B14329344.png)
![1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol](/img/structure/B14329351.png)
![6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one](/img/structure/B14329352.png)
![N-Methyl-N-[1-(methylsulfanyl)prop-1-en-1-yl]aniline](/img/structure/B14329354.png)
